molecular formula C9H7F3O2 B3390530 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone CAS No. 1024605-96-6

1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone

Cat. No.: B3390530
CAS No.: 1024605-96-6
M. Wt: 204.15 g/mol
InChI Key: ZKQUZJANRPHHHK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone: is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol This compound is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone typically involves the reaction of 2-hydroxy-6-trifluoromethylbenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Vilsmeier reagent, which facilitates the formation of the ethanone group through a formylation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the trifluoromethyl group.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-6-trifluoromethylbenzoic acid.

    Reduction: Formation of 1-(2-hydroxy-6-trifluoromethylphenyl)ethanol.

    Substitution: Formation of substituted phenyl ethanones with various functional groups.

Scientific Research Applications

1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity. The compound may interact with enzymes or receptors, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxy-4-trifluoromethylphenyl)ethanone
  • 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone
  • 1-(2-Hydroxy-3-trifluoromethylphenyl)ethanone

Comparison: 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[2-hydroxy-6-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)8-6(9(10,11)12)3-2-4-7(8)14/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQUZJANRPHHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245084
Record name 1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024605-96-6
Record name 1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024605-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-hydroxy-6-(trifluoromethyl)phenyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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